molecular formula C17H18N4O3S B2609985 1-benzyl-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-60-3

1-benzyl-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2609985
CAS No.: 919020-60-3
M. Wt: 358.42
InChI Key: KJGPOTUDYXXYLQ-UHFFFAOYSA-N
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Description

1-benzyl-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as BzATP, is a purinergic receptor agonist that has gained significant attention in scientific research due to its unique properties. BzATP is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively in the field of biochemistry and physiology.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione, focusing on their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. Through radioligand binding assays and functional activity tests in vivo, certain derivatives displayed significant antidepressant and anxiolytic properties, emphasizing the compound's relevance in designing new ligands for 5-HT receptors with antidepressant and anxiolytic activity (Chłoń-Rzepa et al., 2013).

Synthesis and Characterization of Derivatives

Gobouri (2020) contributed to the field by synthesizing new derivatives of purine dione, incorporating 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl motifs. The study emphasizes the structural elucidation of these novel compounds through spectroscopic methods, offering insights into the synthetic accessibility and potential application of such derivatives in further biological evaluations (Gobouri, 2020).

Metal Complex Formation Studies

Research by Shaker (2011) on mixed ligand-metal complexes involving derivatives of purine-2,6-dione sheds light on the coordination chemistry and potential applications in catalysis or material science. This study highlights the synthesis, characterization, and study of metal complexes, suggesting the potential of these compounds in developing new materials or catalysts (Shaker, 2011).

Antiinflammatory Activity Exploration

Kaminski et al. (1989) investigated the antiinflammatory activity of substituted purine dione derivatives in a chronic inflammation model, revealing their potential as antiinflammatory agents. This research provides a foundation for the development of new therapeutic agents targeting inflammation-related conditions (Kaminski et al., 1989).

Protective Group Utilization in Synthesis

Khaliullin and Shabalina (2020) demonstrated the use of thietanyl protecting groups in the synthesis of purine dione derivatives, offering a novel approach to modifying these compounds while preserving certain functional groups. This methodological advancement opens new avenues for the synthesis and functionalization of purine diones, with implications for drug design and development (Khaliullin & Shabalina, 2020).

Properties

IUPAC Name

1-benzyl-3,7-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(22)10-25-16-18-14-13(19(16)2)15(23)21(17(24)20(14)3)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPOTUDYXXYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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